molecular formula C17H25N3O4S B15119149 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-N-(4-methoxyphenyl)acetamide

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B15119149
M. Wt: 367.5 g/mol
InChI Key: FWOIGCCHTLURRZ-UHFFFAOYSA-N
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Description

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a diazepane ring substituted with a cyclopropanesulfonyl group and an acetamide moiety attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles.

    Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the diazepane ring using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetamide Moiety: The acetamide group is introduced by reacting the intermediate with 4-methoxyphenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

    Substitution: The diazepane ring and the methoxyphenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted diazepane or methoxyphenyl derivatives.

Scientific Research Applications

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including potential drug candidates.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group may enhance binding affinity through hydrophobic interactions, while the diazepane ring can provide structural rigidity. The methoxyphenyl group may participate in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
  • 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline

Uniqueness

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of both a diazepane ring and a methoxyphenyl group, which confer distinct chemical properties and potential biological activities. The cyclopropanesulfonyl group further enhances its reactivity and binding affinity compared to similar compounds.

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H25N3O4S/c1-24-15-5-3-14(4-6-15)18-17(21)13-19-9-2-10-20(12-11-19)25(22,23)16-7-8-16/h3-6,16H,2,7-13H2,1H3,(H,18,21)

InChI Key

FWOIGCCHTLURRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCCN(CC2)S(=O)(=O)C3CC3

Origin of Product

United States

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